molecular formula C15H20N4 B5644805 N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine

N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5644805
M. Wt: 256.35 g/mol
InChI Key: MPJZRNBNASGZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine involves complex chemical processes. Sirakanyan et al. (2021) describe the synthesis of related cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, emphasizing the role of specific moieties in their antimicrobial properties (Sirakanyan et al., 2021). Additionally, Deau et al. (2013) detail the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, demonstrating the versatility of the pyrimidin-4-amine structure (Deau et al., 2013).

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine is characterized by specific arrangements of atoms and bonds. Repich et al. (2017) synthesized a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, and analyzed its crystal structure, revealing the importance of N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions due to its active sites. For example, Guillon et al. (2013) synthesized a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, via Dimroth rearrangement, indicating the reactivity of the pyrimidin-4-amine group (Guillon et al., 2013).

Physical Properties Analysis

The physical properties of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine, such as solubility and melting point, can be inferred from related compounds. For instance, Dyachenko et al. (2020) discuss the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines, providing insights into their physical state and solubility (Dyachenko et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine. Dave and Patel (2001) synthesized related 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, highlighting the chemical reactivity of these compounds under various conditions (Dave & Patel, 2001).

properties

IUPAC Name

N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-10-8-11(2)18-14-13(10)15(17-9-16-14)19-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZRNBNASGZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NC=N2)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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